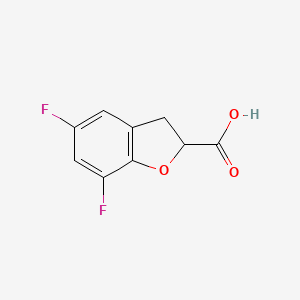

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 1529347-11-2 . It has a molecular weight of 200.14 and is typically stored at room temperature . It is usually available in powder form .

Physical And Chemical Properties Analysis

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 185.6±40.0 °C at 760 mmHg . The vapour pressure is 0.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.5±3.0 kJ/mol . The flash point is 72.4±23.2 °C . The index of refraction is 1.512 . The molar refractivity is 35.4±0.3 cm3 . The polar surface area is 9 Å2 . The polarizability is 14.0±0.5 10-24 cm3 . The surface tension is 37.7±3.0 dyne/cm . The molar volume is 118.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Starting Material in Synthesis

This compound is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives . These derivatives have been studied for their potential as anticancer agents .

Anticancer Research

Substituted benzofurans, which can be synthesized from this compound, have shown significant cell growth inhibitory effects in various types of cancer cells . For example, compound 36, a substituted benzofuran, has demonstrated inhibition rates of 56.84% and 60.89% in leukemia K-562 and SR cells respectively . It also showed inhibition rates of 40.87% and 80.92% in non-small cell lung cancer NCI-H322M and NCI-H460 cells respectively .

Prodrug Synthesis

Benzofuran-2-carboxylic acid, a related compound, has been used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug . While this specific application does not directly involve “5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid”, it suggests potential avenues for research and development involving similar compounds.

Safety and Hazards

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, potentially through the disruption of key cellular processes or signaling pathways.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran derivatives , it’s likely that multiple pathways are affected. These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication.

Pharmacokinetics

The compound’s molecular weight (20014 g/mol) falls within the range generally favorable for oral bioavailability

Result of Action

Based on the reported biological activities of benzofuran derivatives , potential effects could include reduced cell proliferation, modulation of inflammatory responses, reduction of oxidative stress, and inhibition of viral replication.

Action Environment

For instance, the compound’s stability at room temperature is reported , suggesting it may be stable under physiological conditions.

Propiedades

IUPAC Name |

5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHANRMXBHPHPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)

![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)